

Molecular weight and formula of 2-Mercapto-5-nitrobenzimidazole

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Compound of Interest

Compound Name: 2-Mercapto-5-nitrobenzimidazole

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An In-depth Technical Guide to 2-Mercapto-5-nitrobenzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Mercapto-5-nitrobenzimidazole**, a heterocyclic compound of significant interest in pharmaceutical and materials science research. The document details its chemical and physical properties, experimental protocols for its synthesis and characterization, and insights into its biological activities and mechanisms of action.

Core Molecular and Physical Properties

2-Mercapto-5-nitrobenzimidazole, with the chemical formula $C_7H_5N_3O_2S$, is a benzimidazole derivative characterized by a thiol group at the 2-position and a nitro group at the 5-position of the fused ring system.^{[1][2][3][4]} This substitution pattern imparts specific chemical reactivity and biological properties to the molecule. The compound exists in tautomeric forms, primarily the thione form within the solid state.

Table 1: Physicochemical Properties of **2-Mercapto-5-nitrobenzimidazole**

| Property | Value | Reference(s) |
|-------------------|---|---|
| Molecular Formula | C ₇ H ₅ N ₃ O ₂ S | [1] [2] [3] [4] |
| Molecular Weight | 195.20 g/mol | [1] [3] [5] |
| CAS Number | 6325-91-3 | [1] [2] [5] |
| Appearance | Light yellow to brown crystalline powder | [6] |
| Melting Point | 274 °C (with decomposition) | [5] |
| Solubility | Soluble in 1 M NaOH (50 mg/mL) | [5] |
| IUPAC Name | 5-nitro-1,3- dihydrobenzimidazole-2-thione | [1] [4] |

Synthesis and Purification

The synthesis of **2-Mercapto-5-nitrobenzimidazole** is typically achieved through the cyclization of a substituted o-phenylenediamine with a carbon disulfide source. A general and effective laboratory-scale protocol is detailed below.

Experimental Protocol: Synthesis

This protocol is based on the established reaction between 4-nitro-o-phenylenediamine and carbon disulfide in an alkaline medium.[\[7\]](#)

Materials:

- 4-nitro-o-phenylenediamine
- Potassium hydroxide (KOH)
- Carbon disulfide (CS₂)
- Ethanol (95% or absolute)
- Water

- Acetic acid (glacial or dilute solution)
- Activated charcoal

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (1.2 equivalents) in a solution of 95% ethanol and water.
- To this alkaline solution, add 4-nitro-o-phenylenediamine (1.0 equivalent).
- Slowly add carbon disulfide (1.2 equivalents) to the mixture with stirring.
- Heat the reaction mixture to reflux and maintain for a period of 3-12 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
- After the reaction is complete, cautiously add a small amount of activated charcoal to the hot solution and continue to reflux for an additional 10-15 minutes to decolorize the mixture.
- Perform a hot filtration to remove the activated charcoal, collecting the warm filtrate.
- Reheat the filtrate to 60-70 °C and neutralize it by slowly adding acetic acid with vigorous stirring. The product will begin to precipitate.
- Cool the mixture in an ice bath or refrigerate for several hours to ensure complete crystallization.
- Collect the precipitated solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
- Dry the product under vacuum to yield crude **2-Mercapto-5-nitrobenzimidazole**.

Experimental Protocol: Purification

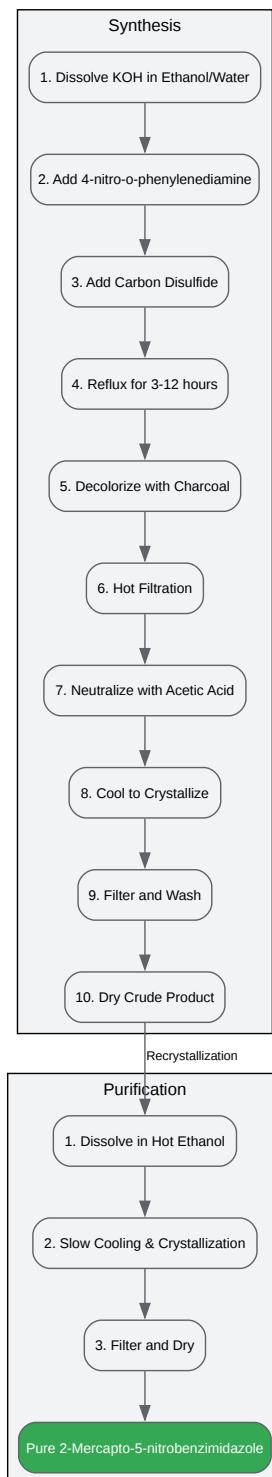
The primary method for purification is recrystallization.

Procedure:

- Dissolve the crude product in a minimum amount of hot 95% ethanol.

- If any insoluble impurities remain, perform a hot filtration.
- Allow the clear filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry under vacuum.

Experimental Workflow: Synthesis and Purification

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